3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Overview
Description
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a synthetic organic compound featuring a triazolopyrimidine core
Mechanism of Action
Target of Action
The primary target of 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been shown to induce apoptosis within HCT cells . The compound’s IC50 values range from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116 , indicating its potent anti-proliferative activity.
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyridine family are known to interact with various enzymes, proteins, and other biomolecules . They have been found to act as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2/cyclin A2 .
Metabolic Pathways
Related compounds have been synthesized using enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves the following steps:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. This can be achieved through the reaction of a cyclopropylamine derivative with a suitable nitrile and hydrazine under acidic or basic conditions.
Functionalization: The triazolopyrimidine core is then functionalized by introducing the propanoic acid moiety. This can be done through a nucleophilic substitution reaction where the triazolopyrimidine is reacted with a halogenated propanoic acid derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or propanoic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes or receptors involved in disease pathways.
Biological Studies: Used in the study of cell signaling pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- 7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Uniqueness
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is unique due to its specific cyclopropyl substitution, which can influence its binding affinity and specificity towards molecular targets. This makes it a valuable compound for developing selective inhibitors or modulators in medicinal chemistry.
Properties
IUPAC Name |
3-(7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-10(17)4-3-9-13-11-12-6-5-8(7-1-2-7)15(11)14-9/h5-7H,1-4H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRZWTGASKRVHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC3=NC(=NN23)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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